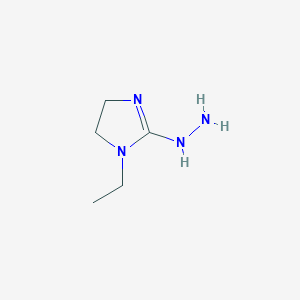

1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N4 |

|---|---|

Molecular Weight |

128.18 g/mol |

IUPAC Name |

(1-ethyl-4,5-dihydroimidazol-2-yl)hydrazine |

InChI |

InChI=1S/C5H12N4/c1-2-9-4-3-7-5(9)8-6/h2-4,6H2,1H3,(H,7,8) |

InChI Key |

MLQKBWUDXBOMRK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN=C1NN |

Origin of Product |

United States |

Preparation Methods

Reaction of Hydrazine Derivatives with Imidazole Precursors

This is the most commonly reported method for synthesizing 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole.

- Starting Materials: Hydrazine hydrate and an imidazole derivative (e.g., ethyl-substituted imidazolidine).

- Reaction Conditions: The reaction is typically carried out under reflux in a polar solvent such as ethanol.

- Steps:

- Combine hydrazine hydrate with the imidazole precursor.

- Heat the mixture under reflux for several hours to promote the hydrazinyl substitution.

- Cool the reaction mixture and isolate the product by filtration or extraction.

- Purify the compound using recrystallization or column chromatography.

One-Pot Synthesis

In some cases, one-pot synthesis methods are employed to streamline the process.

- Combine all reactants (hydrazine hydrate, imidazole precursor, and alkylating agent) in a single reaction vessel.

- Use a solvent system such as dimethylformamide (DMF) or ethanol.

- Heat under reflux and monitor progress using thin-layer chromatography (TLC).

- Reduces reaction time and simplifies purification steps.

- Suitable for large-scale synthesis due to fewer intermediate isolations.

Comparative Analysis of Methods

| Method | Advantages | Challenges |

|---|---|---|

| Reaction with Hydrazine | High yield and straightforward process | Requires precise control of conditions |

| Cyclization | Allows structural modifications | May involve multiple steps |

| One-Pot Synthesis | Efficient and scalable | Limited flexibility in modifying structure |

Purification Techniques

Purification is critical to obtaining high-purity this compound:

- Recrystallization: Commonly performed using solvents like ethanol or methanol.

- Column Chromatography: Utilizes silica gel with solvent gradients such as hexane/ethyl acetate.

- Vacuum Distillation: Occasionally used for volatile impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized imidazoles.

Substitution: The ethyl and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole serves as a versatile building block in organic synthesis. Its hydrazine moiety allows for various reactions, enabling the formation of more complex imidazole derivatives. These derivatives can be utilized in the development of pharmaceuticals and agrochemicals.

Catalytic Applications

The compound can function as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity. Its unique structure allows it to participate in oxidation and substitution reactions, leading to the formation of various substituted imidazoles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. Docking studies revealed strong binding affinities to bacterial targets, indicating its mechanism of action involves enzyme inhibition crucial for bacterial survival.

Antitumor Activity

The compound has been investigated for its anticancer properties. Derivatives of imidazole compounds have shown efficacy against multiple cancer cell lines. The mechanism involves receptor modulation and enzyme inhibition, which are vital for cancer cell metabolism.

Medicinal Applications

Therapeutic Potential

Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development targeting conditions such as cancer and bacterial infections.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the imidazole ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4,5-Dihydro-1H-imidazole Derivatives

Key Observations:

- Substituent Effects : The hydrazinyl group in the target compound enhances nucleophilic reactivity compared to ether (e.g., pentyloxy) or chloroaryl (e.g., Lofexidine) substituents, enabling unique chemical transformations .

- Biological Activity: While Lofexidine acts as an α2-adrenergic agonist due to its dichlorophenoxyethyl group , hydrazinyl derivatives like 2-(4-nitrobenzylidenehydrazinyl)-imidazole show broader antimicrobial activity, suggesting the hydrazine moiety may improve target binding .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Solubility Data

Key Observations:

- Crystallinity : Trifluoromethyl and dimethyl substituents in analogs like 4,4-dimethyl-2-(trifluoromethyl)-imidazole promote dense hydrogen-bonded networks, whereas the ethyl-hydrazinyl group may lead to less ordered packing .

Pharmacological and Toxicological Profiles

Key Observations:

- Antimicrobial Potential: The target compound’s hydrazinyl group is structurally analogous to Schiff base derivatives with confirmed activity against S. aureus and E. coli .

- Receptor Specificity: Lofexidine’s dichlorophenoxyethyl group confers high receptor affinity, whereas the ethyl-hydrazinyl group may lack this specificity but could interact with alternative targets like microbial enzymes .

Biological Activity

1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole, a compound belonging to the imidazole family, has garnered attention for its diverse biological activities. This article delves into its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Overview of Imidazole Derivatives

Imidazole and its derivatives are known for their broad spectrum of biological activities including antimicrobial , antitumor , anti-inflammatory , and antidiabetic properties. The structural features of imidazoles contribute significantly to their pharmacological profiles, making them valuable in drug development .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it was compared against standard antibiotics and demonstrated significant zones of inhibition against Escherichia coli and Staphylococcus aureus (Table 1).

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (E. coli) |

| Norfloxacin | 28 (E. coli) |

| Streptomycin | 31 (S. aureus) |

These results suggest a promising potential for this compound as an antimicrobial agent in clinical settings .

Antitumor Activity

The antitumor effects of this compound have been explored in several studies. It has shown cytotoxic activity against various cancer cell lines, including liver carcinoma (HEPG2). The compound's IC50 values were determined to be significantly lower than those of standard chemotherapeutics such as doxorubicin, indicating its potential as an effective anticancer agent.

Table 2 summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HEPG2 | 3.38 | 0.72 (Doxorubicin) |

| COLO-205 | 10.55 | 9.10 (Doxorubicin) |

The mechanism underlying its antitumor activity may involve apoptosis induction and cell cycle arrest at specific phases, which is crucial for therapeutic interventions .

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. This interaction can modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, studies suggest that it may inhibit specific kinases related to tumor growth and survival .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that a derivative exhibited an antibacterial percentage value of 80% against E. coli, showcasing its potential as an alternative antibiotic .

- Anticancer Properties : Another investigation into imidazole derivatives found that certain compounds displayed significant cytotoxicity against multiple cancer cell lines, reinforcing the therapeutic promise of this class .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole, and how can yields be optimized?

- Methodological Answer :

- Nickel-catalyzed cyclization : Adapt methods from analogous hydrazinyl-imidazole syntheses. For example, cyclize amido-nitriles via nickel-catalyzed addition, proto-demetallation, and dehydrative cyclization under mild conditions to preserve functional groups .

- Acid-mediated cyclocondensation : Use polyphosphoric acid (120°C) with nitroalkanes and diamines, as demonstrated for structurally similar ethyl-substituted imidazoles (~40% yield). Optimize by adjusting reaction time, acid strength, or precursor stoichiometry .

- Key Parameters : Catalyst loading (Ni), temperature (80–120°C), and acid concentration.

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve non-planar imidazole rings and analyze dihedral angles between substituents .

- Spectroscopy : Employ H/C NMR to confirm hydrazinyl and ethyl group positions, and IR to identify N–H stretching (3200–3400 cm) .

Q. How does the hydrazinyl group influence reactivity in substitution and redox reactions?

- Methodological Answer :

- Substitution : The hydrazinyl group acts as a nucleophile. Use alkyl halides or acylating agents in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Redox Reactions : Oxidize with HO (pH 7–9) to form diazenium intermediates; reduce with NaBH in ethanol to generate amine derivatives .

- Key Insight : Monitor reaction progress via TLC or HPLC to detect intermediates.

Advanced Research Questions

Q. How can DFT studies elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Modeling : Use Gaussian or ORCA to calculate transition states and thermodynamics (e.g., Gibbs free energy, activation barriers) for reactions like copper(II) complex formation (as in analogous hydrazinyl-imidazole systems) .

- Validation : Compare computed IR spectra and bond lengths with experimental data to refine models .

- Example : A DFT study at 298.15 K revealed ΔG = −45.2 kJ/mol for a copper complex’s formation, aligning with experimental kinetics .

Q. What crystallographic challenges arise with derivatives, and how can SHELX tools address them?

- Methodological Answer :

- Challenges : Non-planar imidazole rings (e.g., dihedral angles >80° with substituents) complicate refinement .

- Solution : Use SHELXL’s restraints for anisotropic displacement parameters and twin refinement for high-resolution data. SHELXE can resolve phase problems in experimental phasing .

Q. What strategies ensure high purity during synthesis, and which analytical methods are critical?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography (ethyl acetate/hexane eluent) .

- Purity Analysis : Employ HPLC (C18 column, UV detection at 254 nm) and H NMR (integration of impurity peaks <1%) .

- Reference : Impurity standards (e.g., Antazoline hydrochloride Imp B) guide threshold limits .

Q. How can in-silico docking predict bioactivity for derivatives targeting enzymes like EGFR?

- Methodological Answer :

- Protocol : Use AutoDock Vina to dock derivatives into EGFR’s active site (PDB ID: 1M17). Validate with molecular dynamics (GROMACS) and ADMET predictions (SwissADME) for bioavailability .

- Example : Benzo[d]imidazole derivatives showed binding affinities (ΔG = −9.2 kcal/mol) correlating with in vitro IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.